3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
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Overview
Description
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a synthetic organic compound with the molecular formula C16H23N3O and a molecular weight of 273.37 g/mol . This compound is characterized by the presence of a cyclohexyl group and a tetrahydroquinoline moiety linked through a urea functional group. It is primarily used in research and development due to its unique chemical properties.
Scientific Research Applications
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline-5-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl and tetrahydroquinoline moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea
- 3-Cyclohexyl-1-(quinolin-5-yl)urea
- 1-Cyclohexyl-3-(quinolin-5-yl)urea
Uniqueness
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is unique due to the presence of both cyclohexyl and tetrahydroquinoline groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJFQKSTXJQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2CCCN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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